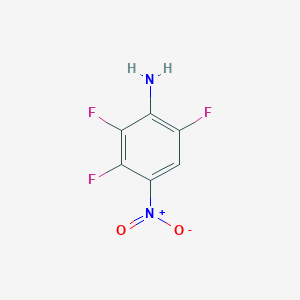

2,3,6-Trifluoro-4-nitroaniline

Übersicht

Beschreibung

2,3,6-Trifluoro-4-nitroaniline is an aniline derivative . It is a building block used in chemical synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of dry Potassium monofluoride and phase-transfer catalyst tetramethyl ammonium chloride . The reaction is heated to 180°C for 6-8 hours. After the reaction is cooled to room temperature, the filtrate is subjected to underpressure distillation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.10 . It has a melting point of 59-61°C . The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 287.6±35.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Differentiation of Isomers

2,3,6-Trifluoro-4-nitroaniline, among other fluoronitroanilines, has been studied for its distinct behavior in negative-ion electrospray ionization mass spectrometry. This compound exhibits unique fragmentation patterns, enabling the differentiation of isomeric structures. The in-source fragmentation induced by cone voltage increase is a key technique in this differentiation, as demonstrated in a study by Gierczyk et al. (2006) (Gierczyk et al., 2006).

Hydrogen Bonding and Molecular Structure

Research by Glidewell et al. (2002) explored the hydrogen bonding in C-substituted nitroanilines, including this compound. They found that the molecular structure and hydrogen bonding patterns are significantly influenced by the substitution pattern of aromatic rings with fluorine atoms, leading to the formation of complex molecular structures (Glidewell et al., 2002).

Oxidation and Reduction Reactions

Studies on the oxidation of perfluoroaromatics, including various nitroaniline compounds, have shown that this compound reacts with nitrous acid to form different derivatives. This reaction demonstrates the compound's reactivity and potential for forming diverse chemical entities, as discussed by Hudlicky and Bell (1974) (Hudlicky & Bell, 1974).

Spectroscopic and Quantum Mechanical Characterization

Yildirim (2019) conducted a study on the spectroscopic and quantum mechanical characterization of 2-trifluoromethyl-4-nitroaniline, a related compound. This research included analyses of structural, vibrational, and electronic properties, providing insights into the compound's molecular behavior (Yildirim, 2019).

Environmental Applications

This compound's related compounds, such as 2-chloro-4-nitroaniline, have been utilized in environmental applications, such as the biodegradation of pollutants. For example, Khan et al. (2013) investigated the aerobic degradation pathway of 2-chloro-4-nitroaniline by Rhodococcus sp., which has implications for environmental remediation (Khan et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Nitroaniline compounds are generally used in the synthesis of dyes, pharmaceuticals, and pesticides . They might interact with various enzymes or receptors in these applications.

Mode of Action

Without specific studies, it’s hard to say exactly how “2,3,6-Trifluoro-4-nitroaniline” interacts with its targets. Nitroaniline compounds can undergo various chemical reactions, including reduction and nucleophilic substitution, which might be involved in their interactions with biological targets .

Biochemical Pathways

Nitroaniline compounds can potentially affect a wide range of biochemical processes due to their reactivity .

Pharmacokinetics

The compound’s trifluoromethyl group might enhance its lipophilicity, potentially affecting its absorption and distribution .

Result of Action

Without specific studies, it’s hard to say what the molecular and cellular effects of “this compound” might be. Nitroaniline compounds can be toxic and might cause oxidative stress or other cellular damage .

Action Environment

The action of “this compound” might be influenced by various environmental factors, such as pH and temperature, which can affect its stability and reactivity .

Eigenschaften

IUPAC Name |

2,3,6-trifluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCFULIICUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What distinguishes the mass spectrometry fragmentation pattern of 2,3,6-trifluoro-4-nitroaniline from its isomer, 2,3,5-trifluoro-4-nitroaniline?

A1: The research demonstrates that the position of fluorine atom substitution on the aromatic ring significantly influences the fragmentation pattern of trifluoro-4-nitroaniline isomers during negative-ion electrospray ionization mass spectrometry. Specifically, this compound exhibits efficient neutral loss of nitric oxide (NO), followed by the loss of hydrogen fluoride (HF). [] This fragmentation pathway is not prominent in the 2,3,5-trifluoro-4-nitroaniline isomer, highlighting the importance of fluorine atom arrangement in fragmentation behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)